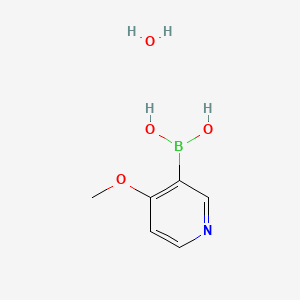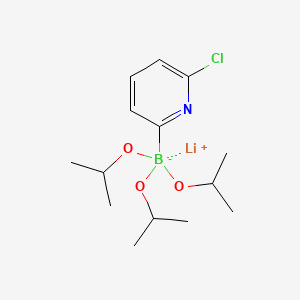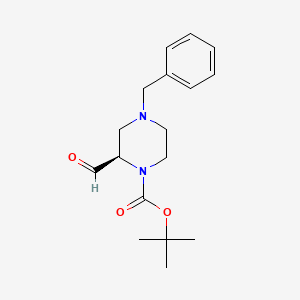
5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile” would be characterized by the presence of a pyrazole ring, a pyrimidine ring, a bromine atom, and a carbonitrile group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazole compounds can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, and can act as ligands in coordination chemistry . The specific reactions that “5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile” can undergo would depend on its exact structure and the reaction conditions.Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile serves as a precursor in the synthesis of various chemical compounds with potential applications in pharmaceuticals and material sciences. Rahmouni et al. (2014) explored the synthesis of new pyrazole and pyrazolopyrimidine derivatives by treating 5-aminopyrazole-4-carbonitriles with formamide and other reagents, leading to compounds with significant antibacterial activity. The study highlights the compound's reactivity and its role in generating structurally diverse derivatives with biological relevance (Rahmouni et al., 2014).
Antitumor Activities
The potential antitumor applications of derivatives of 5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile have been investigated in several studies. For instance, Abdel‐Latif et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidine-3-carbonitrile and pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives, showing significant cytotoxicity against human laryngeal epidermoid carcinoma cells, indicating their potential as antitumor agents (Abdel‐Latif et al., 2016).
Antiviral and Antibacterial Properties
Some derivatives of 5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile exhibit promising antiviral and antibacterial properties. Rashad et al. (2009) used a 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivative as a precursor to prepare novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives, which showed promising antiviral activity against herpes simplex virus type-1 (HSV-1) (Rashad et al., 2009).
Corrosion Inhibition
The chemical derivatives of 5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile also find applications in the field of corrosion inhibition. Abdel Hameed et al. (2020) studied the corrosion inhibition and adsorption properties of some heterocyclic derivatives on C-steel surfaces in HCl, indicating the compound's utility in industrial applications, particularly in protecting metals against corrosion (Abdel Hameed et al., 2020).
Orientations Futures
The study of pyrazole compounds is an active area of research due to their wide range of biological activities . Future research on “5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties.
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to have antibacterial and antimicrobial activities . They are common heterocyclic compounds found in many natural products as well as synthetic drugs .
Mode of Action
It is known that pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (S NAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The molecular weight of the compound is 158984 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Pyrimidine derivatives are known to have antibacterial and antimicrobial activities , suggesting that this compound may have similar effects.
Propriétés
IUPAC Name |
5-bromo-1-pyrimidin-2-ylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN5/c9-7-6(4-10)5-13-14(7)8-11-2-1-3-12-8/h1-3,5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQJKMZTQSIGCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=C(C=N2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697454 |
Source


|
| Record name | 5-Bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269291-98-6 |
Source


|
| Record name | 5-Bromo-1-(2-pyrimidinyl)-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00697454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B573087.png)







![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid](/img/structure/B573100.png)
![Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate](/img/structure/B573101.png)
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B573102.png)
![1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol](/img/structure/B573103.png)
